Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate
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Overview
Description
Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate is an organic compound with the molecular formula C13H13NO2 It is a derivative of butenoate, featuring a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method includes the treatment of ethyl cyanoacetate with 4-cyanophenylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with piperidine acting as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-methoxyphenyl)-2-methylbut-2-enoate
- Ethyl 3-(4-chlorophenyl)-2-methylbut-2-enoate
- Ethyl 3-(4-bromophenyl)-2-methylbut-2-enoate
Uniqueness
Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cyano group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
652998-69-1 |
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Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-4-17-14(16)11(3)10(2)13-7-5-12(9-15)6-8-13/h5-8H,4H2,1-3H3 |
InChI Key |
TZZIQAPMYOSXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(C=C1)C#N)C |
Origin of Product |
United States |
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